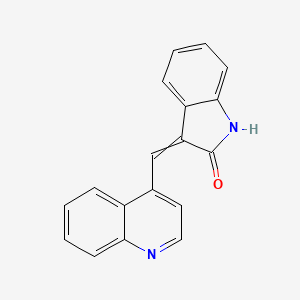
2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- is a complex organic compound that belongs to the indole family This compound is characterized by the presence of an indole core structure fused with a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- typically involves the condensation of indole derivatives with quinoline aldehydes. One common method is the Knoevenagel condensation reaction, where the indole derivative reacts with the quinoline aldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced indole derivatives, and various substituted indole-quinoline compounds.
科学的研究の応用
2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
- 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)
- 2H-Indol-2-one, 4-chloro-1,3-dihydro-3-hydroxy-
- 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxyphenyl)-
Uniqueness
2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- is unique due to its fused indole-quinoline structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other similar compounds .
特性
CAS番号 |
137501-13-4 |
|---|---|
分子式 |
C18H12N2O |
分子量 |
272.3 g/mol |
IUPAC名 |
3-(quinolin-4-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C18H12N2O/c21-18-15(14-6-2-4-8-17(14)20-18)11-12-9-10-19-16-7-3-1-5-13(12)16/h1-11H,(H,20,21) |
InChIキー |
UBEIHUVCYODJRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=NC4=CC=CC=C34)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/structure/B14284642.png)
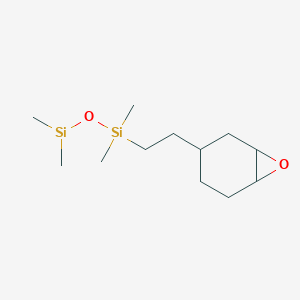
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
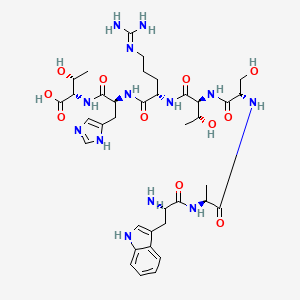
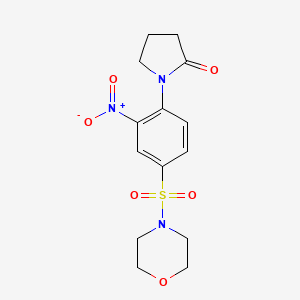
![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)
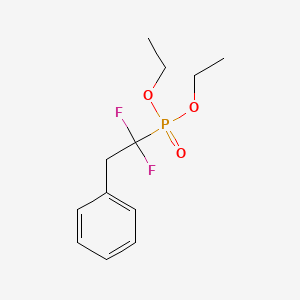
![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)
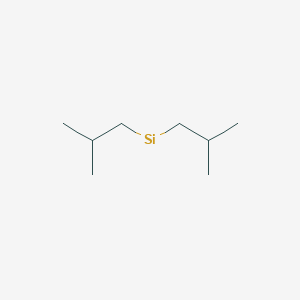
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)
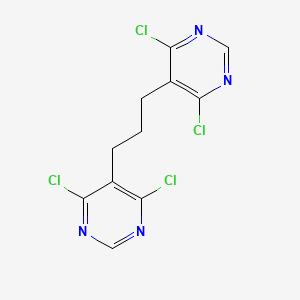
![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)
